N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and 4-ethoxybenzaldehyde. The key steps may involve:
Condensation Reaction: Formation of an intermediate Schiff base by reacting 5-chloro-2-methylphenylamine with 4-ethoxybenzaldehyde.
Cyclization: The Schiff base undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Acetylation: Introduction of the acetamide group through acetylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-3(4H)-yl]acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and ethoxy groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H21ClN4O3 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-12-17(24)7-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,29) |
InChI Key |
TYFCPSIYUDYEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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